molecular formula C16H15N3O2 B12752960 1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline CAS No. 121306-64-7

1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline

Cat. No.: B12752960
CAS No.: 121306-64-7
M. Wt: 281.31 g/mol
InChI Key: RFCZKHBGYOHXEF-UHFFFAOYSA-N
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Description

1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 4-methoxyphenylhydrazine under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions include pyrazole derivatives, hydrazine derivatives, and substituted pyrazolines.

Scientific Research Applications

1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline can be compared with similar compounds such as:

    1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.

    1-(3-Pyridylcarbonyl)-5-(4-nitrophenyl)-2-pyrazoline: The nitro group introduces different electronic effects, impacting the compound’s behavior in chemical reactions and its interaction with biological targets.

Properties

CAS No.

121306-64-7

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C16H15N3O2/c1-21-14-6-4-12(5-7-14)15-8-10-18-19(15)16(20)13-3-2-9-17-11-13/h2-7,9-11,15H,8H2,1H3

InChI Key

RFCZKHBGYOHXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC=NN2C(=O)C3=CN=CC=C3

Origin of Product

United States

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